molecular formula C23H24ClN3O B15208315 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide CAS No. 103914-11-0

1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide

Cat. No.: B15208315
CAS No.: 103914-11-0
M. Wt: 393.9 g/mol
InChI Key: POHAJGDSIWENJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. Common synthetic routes include the Skraup, Doebner-von Miller, and Friedländer reactions . These methods often involve the use of aniline derivatives and aldehydes under acidic conditions to form the quinoline ring.

For the specific synthesis of this compound, a typical approach might involve the following steps:

    Formation of the Quinoline Core: Using a Friedländer reaction, 2-aminobenzophenone and 4-chlorobenzaldehyde are reacted in the presence of a base to form the quinoline core.

    Introduction of the Piperidine Ring: The quinoline derivative is then reacted with N-ethylpiperidine-4-carboxylic acid chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to induce cell death in glioblastoma cells through catastrophic vacuolization. This process involves the disruption of cellular organelles and the induction of necrosis-like cell death . The compound’s efficacy is influenced by its stereochemistry, with certain isomers showing higher activity and better brain tissue exposure .

Properties

CAS No.

103914-11-0

Molecular Formula

C23H24ClN3O

Molecular Weight

393.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)quinolin-4-yl]-N-ethylpiperidine-4-carboxamide

InChI

InChI=1S/C23H24ClN3O/c1-2-25-23(28)17-11-13-27(14-12-17)22-15-21(16-7-9-18(24)10-8-16)26-20-6-4-3-5-19(20)22/h3-10,15,17H,2,11-14H2,1H3,(H,25,28)

InChI Key

POHAJGDSIWENJV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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